![molecular formula C13H20N4O B14621089 4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide CAS No. 59708-22-4](/img/structure/B14621089.png)
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a triazene group attached to a benzamide structure, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide typically involves the reaction of 4-aminobenzamide with 3-methyl-3-pentyltriazene. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the triazene linkage. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures are implemented to monitor the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide structure.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound with a simpler structure.
Substituted Benzamides: Compounds with various substituents on the benzamide ring, such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide.
Uniqueness
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide is unique due to the presence of the triazene group, which imparts distinct chemical reactivity and biological activity compared to other benzamides. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Propiedades
Número CAS |
59708-22-4 |
|---|---|
Fórmula molecular |
C13H20N4O |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
4-[[methyl(pentyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C13H20N4O/c1-3-4-5-10-17(2)16-15-12-8-6-11(7-9-12)13(14)18/h6-9H,3-5,10H2,1-2H3,(H2,14,18) |
Clave InChI |
ZIRHOHGXPVKDPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(C)N=NC1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
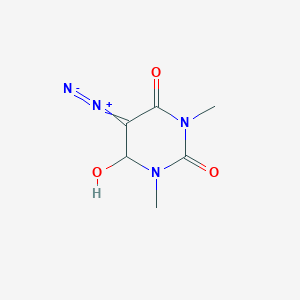
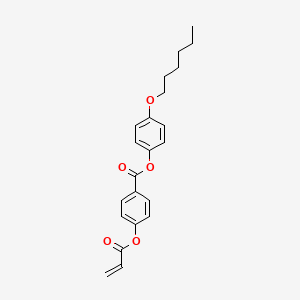
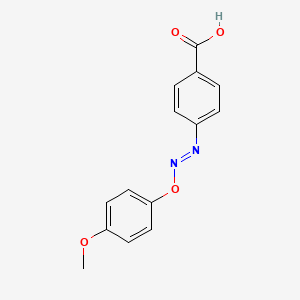
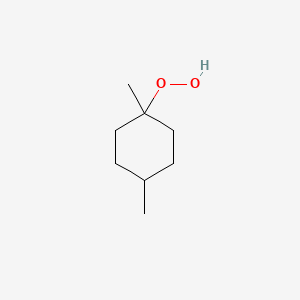

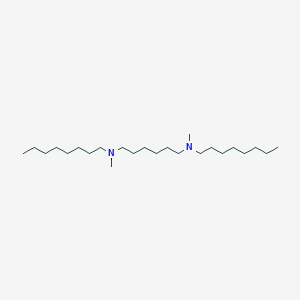
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
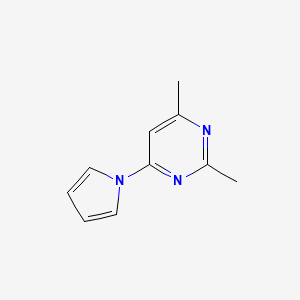
silane](/img/structure/B14621063.png)
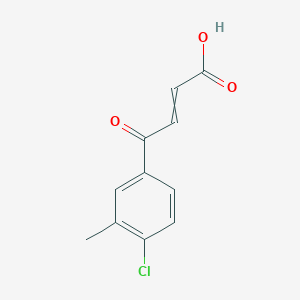
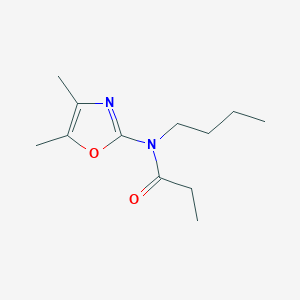
![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)
